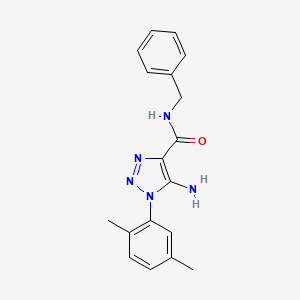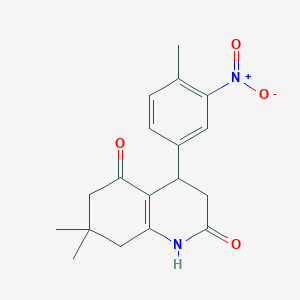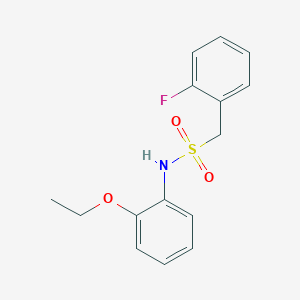![molecular formula C16H20N4O5 B4871407 3-Methyl-5-{[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]amino}-5-oxopentanoic acid](/img/structure/B4871407.png)
3-Methyl-5-{[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]amino}-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-{[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]amino}-5-oxopentanoic acid is a complex organic compound that features a morpholine ring, a benzoxadiazole moiety, and a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-{[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]amino}-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials
Formation of Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.
Introduction of Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxadiazole ring is replaced by morpholine.
Attachment of Pentanoic Acid Chain: The final step involves the attachment of the pentanoic acid chain through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-{[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or benzoxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Morpholine in the presence of a suitable leaving group and base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methyl-5-{[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]amino}-5-oxopentanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-{[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The morpholine ring may enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-5-{[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]amino}-5-oxopentanoic acid: Unique due to its combination of benzoxadiazole and morpholine moieties.
3-Methyl-5-{[7-(piperidin-4-yl)-2,1,3-benzoxadiazol-4-yl]amino}-5-oxopentanoic acid: Similar structure but with a piperidine ring instead of morpholine.
3-Methyl-5-{[7-(morpholin-4-yl)-2,1,3-benzothiazol-4-yl]amino}-5-oxopentanoic acid: Contains a benzothiazole ring instead of benzoxadiazole.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-methyl-5-[(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-10(9-14(22)23)8-13(21)17-11-2-3-12(16-15(11)18-25-19-16)20-4-6-24-7-5-20/h2-3,10H,4-9H2,1H3,(H,17,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYIMVIWPRZGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C2=NON=C12)N3CCOCC3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
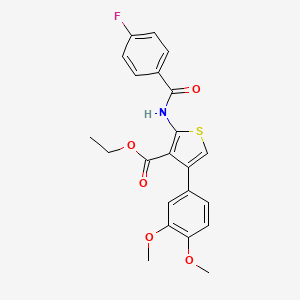
![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(2-chlorophenyl)methanamine;hydrochloride](/img/structure/B4871333.png)
![ethyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4871341.png)
![7-benzyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B4871347.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4871351.png)

![2,2-dibromo-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4871370.png)
![1-[(4-chloro-2-methylphenoxy)methyl]-N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B4871374.png)
![(5Z)-5-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4871382.png)
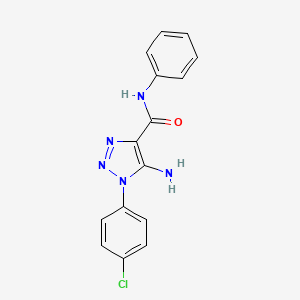
![4-({[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B4871420.png)
